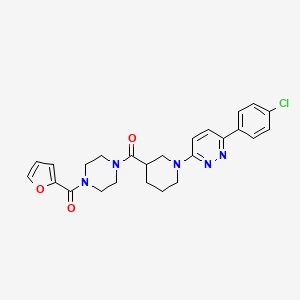
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H26ClN5O3 and its molecular weight is 479.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone (CAS Number: 1105213-54-4) has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN5O3 |
| Molecular Weight | 480.0 g/mol |
| CAS Number | 1105213-54-4 |
The compound features a complex structure with multiple functional groups, including a chlorophenyl moiety and a furan carbonyl, which are significant for its biological activity.
The mechanism of action for this compound is primarily linked to its interaction with various biological targets, particularly kinases involved in cellular signaling pathways. Recent studies have highlighted its potential as an inhibitor of specific kinases associated with diseases such as malaria and tuberculosis.
Case Study: Antimalarial Activity
In a study focusing on antimalarial compounds, derivatives similar to the target compound were evaluated for their inhibitory effects on Plasmodium falciparum kinases. The results indicated that certain structural analogs exhibited potent inhibition, suggesting that the target compound may share similar properties .
In Vitro Studies
In vitro assays have been conducted to assess the compound's efficacy against various pathogens. The following table summarizes the findings from several key studies:
| Study Reference | Pathogen | IC50 (µM) | Observations |
|---|---|---|---|
| Plasmodium falciparum | 17 | Potent inhibitor of PfCDPK1 | |
| Mycobacterium tuberculosis | 2.18 | Significant anti-tubercular activity |
The compound demonstrated notable potency in inhibiting the growth of Plasmodium falciparum, with an IC50 value comparable to leading antimalarial agents. Additionally, it showed promising activity against Mycobacterium tuberculosis, indicating its potential as a dual-action therapeutic agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Modifications to the piperidine and pyridazine rings have been explored to enhance potency and selectivity against specific targets. For instance, substituents on the furan moiety were found to influence kinase inhibition significantly .
Toxicity and Safety Profile
Toxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary cytotoxicity tests indicated that the compound was non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c26-20-7-5-18(6-8-20)21-9-10-23(28-27-21)31-11-1-3-19(17-31)24(32)29-12-14-30(15-13-29)25(33)22-4-2-16-34-22/h2,4-10,16,19H,1,3,11-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYZOJSPUPIMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














